2-Cyclopropoxy-1-isopropoxy-3-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-1-isopropoxy-3-isopropylbenzene is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound features a benzene ring substituted with cyclopropoxy, isopropoxy, and isopropyl groups, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-isopropoxy-3-isopropylbenzene can be achieved through various synthetic routes. One common method involves the electrophilic aromatic substitution of benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-isopropoxy-3-isopropylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides, along with catalysts such as aluminum chloride (AlCl3), are used in Friedel-Crafts alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Cyclopropoxy-1-isopropoxy-3-isopropylbenzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-3-isopropylbenzene involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropoxy-2-isopropoxy-3-isopropylbenzene
- 1-Isopropoxy-2-isopropylbenzene
- 1-Bromo-2-isopropylbenzene
Uniqueness
2-Cyclopropoxy-1-isopropoxy-3-isopropylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-propan-2-yl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H22O2/c1-10(2)13-6-5-7-14(16-11(3)4)15(13)17-12-8-9-12/h5-7,10-12H,8-9H2,1-4H3 |
InChI Key |
AYPWVFVOWZKWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.